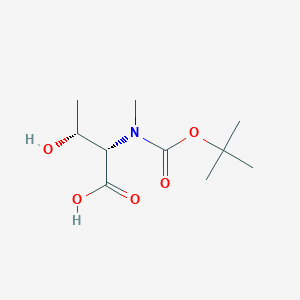
Boc-N-méthyl-L-thréonine
Vue d'ensemble
Description
Boc-N-methyl-L-threonine is an N-Boc-protected form of L-Threonine . L-Threonine is an essential amino acid that is commonly used as a feed and food additive . It is produced in mass quantities by mutant Escherichia coli strains for research and food nutrition purposes . Boc-N-methyl-L-threonine is used as pharmaceutical intermediates and chemical intermediate .
Synthesis Analysis
The synthesis of Boc-N-methyl-L-threonine involves the use of Boc-protected amino acids . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular formula of Boc-N-methyl-L-threonine is C17H25NO5 . Its molecular weight is 323.38 .Chemical Reactions Analysis
Boc-N-methyl-L-threonine is involved in various chemical reactions. For instance, a variety of N-protected serine and threonine esters, including Boc-protected species, on treatment with two moles of Boc 2 O and catalytic amounts of DMAP gave rise to elimination and provided the corresponding pure N, N-diprotected dehydroamino acid esters in 87–99% yields .Physical And Chemical Properties Analysis
Boc-N-methyl-L-threonine is a white amorphous powder . It is slightly soluble in water .Applications De Recherche Scientifique
Intermédiaires pharmaceutiques
La Boc-N-méthyl-L-thréonine est un intermédiaire crucial dans la fabrication pharmaceutique . Son groupe amino protégé permet des réactions sélectives dans les processus de synthèse en plusieurs étapes, en particulier dans le développement de nouveaux médicaments. Les propriétés de stabilité et de solubilité du composé le rendent adapté à diverses transformations chimiques essentielles à la conception et au développement de médicaments.
Synthèse peptidique en phase solide (SPPS)
Ce composé est largement utilisé dans la SPPS, une méthode largement adoptée pour la production de peptides . Son groupe amino protégé par Boc empêche les réactions secondaires indésirables, garantissant l'assemblage correct de la séquence des peptides. Ceci est particulièrement important pour la synthèse de peptides thérapeutiques avec des séquences d'acides aminés précises.
Synthèse de glycopeptides
Dans le domaine de la synthèse de glycopeptides, la this compound est employée en raison de son groupe fonctionnel qui peut être glycosylé . Les glycopeptides sont importants dans les processus biologiques tels que la reconnaissance cellule-cellule et les réponses immunitaires, et le rôle de ce composé est essentiel dans la construction de ces molécules complexes.
Ingénierie chimique
En génie chimique, la this compound est utilisée pour sa compatibilité avec diverses réactions et processus chimiques . Son inclusion dans les schémas réactionnels est essentielle pour développer des méthodes de production évolutives et efficaces pour les produits pharmaceutiques et autres produits chimiques.
Recherche biochimique
Le composé est utilisé en recherche biochimique pour étudier les interactions enzyme-substrat et les relations structure-fonction des protéines . Sa capacité à imiter les acides aminés naturels tout en étant inerte à certains processus biologiques en fait un outil précieux pour sonder les voies biochimiques.
Recherche sur la maladie d'Alzheimer
Les acides aminés N-méthylés, y compris les dérivés comme la this compound, sont explorés pour leur rôle potentiel dans la recherche sur la maladie d'Alzheimer . Ils sont étudiés pour leur capacité à inhiber la fibrillogenèse β-amyloïde, qui est une caractéristique de la pathologie de la maladie d'Alzheimer.
Mécanisme D'action
Target of Action
Boc-N-methyl-L-threonine, also known as BOC-N-ME-THR-OH, is a derivative of the amino acid threonine . It is primarily used as a protective group in peptide synthesis . The primary targets of this compound are amino functions that need protection during the synthesis of multifunctional targets .
Mode of Action
The Boc group in Boc-N-methyl-L-threonine serves as a protective group for amino functions . It is introduced to the amino function through a reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . This stability allows for the selective cleavage of the Boc group by mild acidolysis, leaving the amino function intact .
Biochemical Pathways
The primary biochemical pathway involving Boc-N-methyl-L-threonine is peptide synthesis . In this context, the Boc group provides temporary protection for the α-amino group, allowing for the selective addition of other amino acids to the peptide chain . The Boc group can be selectively removed under mild acidic conditions, allowing for the continuation of the peptide synthesis .
Pharmacokinetics
The properties of the boc group suggest that it would be stable in most biological environments until subjected to mild acidic conditions .
Result of Action
The primary result of the action of Boc-N-methyl-L-threonine is the protection of amino functions during peptide synthesis . This allows for the selective addition and removal of amino acids in the peptide chain, facilitating the synthesis of complex peptides .
Action Environment
The action of Boc-N-methyl-L-threonine is influenced by the pH of the environment . The Boc group is stable under basic and neutral conditions, but can be removed under mild acidic conditions . Therefore, the efficacy and stability of Boc-N-methyl-L-threonine would be influenced by the pH of the environment.
Safety and Hazards
Analyse Biochimique
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, given its role in proteomics research .
Metabolic Pathways
Boc-N-methyl-L-threonine is likely involved in metabolic pathways related to the metabolism of the amino acid L-threonine . It may interact with enzymes or cofactors within these pathways and could potentially affect metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
(2S,3R)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-6(12)7(8(13)14)11(5)9(15)16-10(2,3)4/h6-7,12H,1-5H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXZARPGSOCYMJ-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426687 | |
| Record name | Boc-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101759-72-2 | |
| Record name | Boc-N-methyl-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




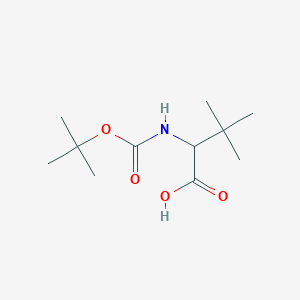
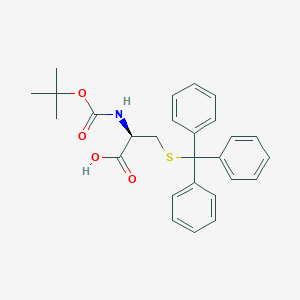
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
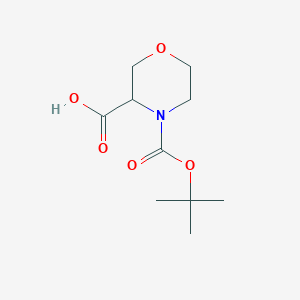
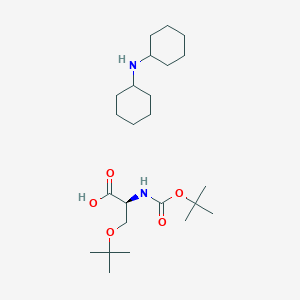
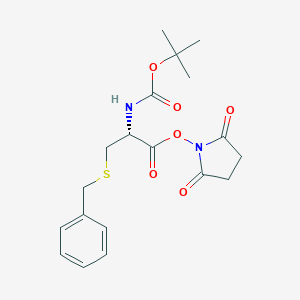

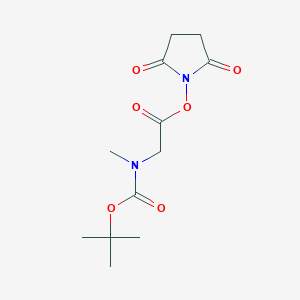
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
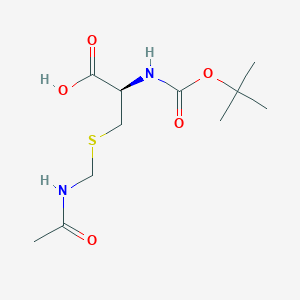
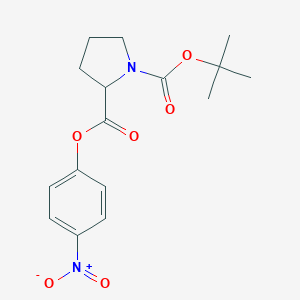
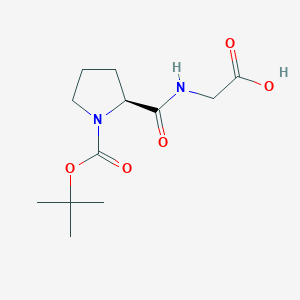
![3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B558093.png)